![molecular formula C18H17Cl2N3O5 B1229319 2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B1229319.png)
2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide
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Overview
Description
2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide is an amino acid amide.
Scientific Research Applications
Synthesis and Chemical Properties
- A study by Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of related compounds, highlighting the structural prerequisites for specific ring transformations in β-lactam synthesis, which is relevant to understanding the chemical behavior of 2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide (Sápi et al., 1997).
Antitumor Properties
- Abdel-Wahab et al. (2011) synthesized new compounds incorporating the 2,4-dichlorophenoxy nucleus and evaluated their preliminary antitumor activity, demonstrating significant potential in reducing viable tumor cell counts. This research provides insights into the antitumor applications of compounds structurally related to 2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide (Abdel-Wahab et al., 2011).
Antimicrobial and Antioxidant Activities
- Patel et al. (2013) synthesized pyrazolines based on thiazolidin-4-one derivatives that exhibited significant antimicrobial and potential anti-cancer properties. This suggests possible applications of 2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide in antimicrobial and antioxidant research (Patel et al., 2013).
Biological and Pharmacological Screening
- Alagarsamy et al. (2009) synthesized a series of triazoloquinazolinones, tested for H1-antihistaminic activity, revealing potential pharmacological applications. This provides a basis for the pharmacological exploration of similar compounds like 2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide (Alagarsamy et al., 2009).
properties
Product Name |
2-[[2-(2,4-dichlorophenoxy)-1-oxopropyl]hydrazo]-N-(4-methoxyphenyl)-2-oxoacetamide |
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Molecular Formula |
C18H17Cl2N3O5 |
Molecular Weight |
426.2 g/mol |
IUPAC Name |
2-[2-[2-(2,4-dichlorophenoxy)propanoyl]hydrazinyl]-N-(4-methoxyphenyl)-2-oxoacetamide |
InChI |
InChI=1S/C18H17Cl2N3O5/c1-10(28-15-8-3-11(19)9-14(15)20)16(24)22-23-18(26)17(25)21-12-4-6-13(27-2)7-5-12/h3-10H,1-2H3,(H,21,25)(H,22,24)(H,23,26) |
InChI Key |
QOOYHJLOLPKPKP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NNC(=O)C(=O)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Canonical SMILES |
CC(C(=O)NNC(=O)C(=O)NC1=CC=C(C=C1)OC)OC2=C(C=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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